1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine
CAS No.: 2034235-06-6
Cat. No.: VC6268648
Molecular Formula: C23H29F3N4O
Molecular Weight: 434.507
* For research use only. Not for human or veterinary use.
![1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine - 2034235-06-6](/images/structure/VC6268648.png)
Specification
CAS No. | 2034235-06-6 |
---|---|
Molecular Formula | C23H29F3N4O |
Molecular Weight | 434.507 |
IUPAC Name | 1-[1-(2-phenoxyethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine |
Standard InChI | InChI=1S/C23H29F3N4O/c24-23(25,26)21-7-4-10-27-22(21)30-15-13-29(14-16-30)19-8-11-28(12-9-19)17-18-31-20-5-2-1-3-6-20/h1-7,10,19H,8-9,11-18H2 |
Standard InChI Key | UOLZHKIQLXTAIJ-UHFFFAOYSA-N |
SMILES | C1CN(CCC1N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F)CCOC4=CC=CC=C4 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a piperidine ring substituted at the 4-position with a 2-phenoxyethyl group, which is further connected to a piperazine ring. The piperazine moiety is substituted at the 4-position with a 3-(trifluoromethyl)pyridin-2-yl group. This arrangement introduces multiple centers of stereochemistry and functional complexity, including:
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Piperidine core: A six-membered saturated nitrogen-containing ring, known for its conformational flexibility and role in modulating pharmacokinetic properties .
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Phenoxyethyl linker: An ether-linked ethyl chain attached to a phenyl group, which may enhance lipophilicity and influence receptor binding .
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Trifluoromethylpyridine substituent: A pyridine ring with a trifluoromethyl group at the 3-position, a common motif in medicinal chemistry for its metabolic stability and electron-withdrawing effects .
The molecular formula is deduced as C₃₂H₃₆F₃N₅O, with a molecular weight of 569.66 g/mol (calculated using PubChem’s molecular weight algorithm) .
Systematic Nomenclature
The IUPAC name follows the substitution patterns:
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Piperidin-4-yl group: The parent piperidine is substituted at the 1-position with a 2-phenoxyethyl chain.
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Piperazine group: The piperazine ring is substituted at the 4-position with a 3-(trifluoromethyl)pyridin-2-yl group.
The full name reflects these substituents in descending order of priority.
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis of this compound likely involves modular coupling of pre-functionalized piperidine and piperazine intermediates. Key steps may include:
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Functionalization of piperidine: Introduction of the 2-phenoxyethyl group via nucleophilic substitution or reductive amination .
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Piperazine derivatization: Attachment of the trifluoromethylpyridine moiety through Buchwald-Hartwig amination or SNAr reactions .
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Final coupling: Linking the two subunits via amide or alkylation reactions, as demonstrated in the synthesis of similar piperazine-piperidine hybrids .
Synthetic Routes from Analogous Compounds
Data from related syntheses provide plausible pathways:
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Piperidine intermediate: Methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate (CAS 632388-02-4) illustrates the use of tert-butoxycarbonyl (Boc) protection for amine groups during phenoxyethylation .
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Piperazine functionalization: The synthesis of 1-{2H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine highlights the feasibility of coupling heteroaromatic groups to piperazine rings under palladium catalysis .
Table 1: Hypothetical Synthesis Protocol
Physicochemical Properties
Calculated Properties
Using computational tools and analog data:
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logP: ~3.2 (indicating moderate lipophilicity, suitable for blood-brain barrier penetration) .
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Water solubility: <1 mg/mL (typical for lipophilic heterocycles) .
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pKa: Piperidine nitrogen ≈ 10.5; piperazine secondary nitrogen ≈ 8.2 .
Spectral Characteristics
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¹H NMR: Expected signals include δ 7.2–7.4 ppm (phenyl protons), δ 3.8–4.2 ppm (methyleneoxy groups), and δ 2.5–3.5 ppm (piperidine/piperazine protons) .
Pharmacological Profile
Target Prediction
Structural analogs suggest potential interactions with:
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GPCRs: Piperazine derivatives frequently target serotonin (5-HT) and dopamine receptors .
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Kinases: Trifluoromethylpyridine groups are prevalent in kinase inhibitors (e.g., EGFR, VEGFR) .
Hypothetical Activity
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